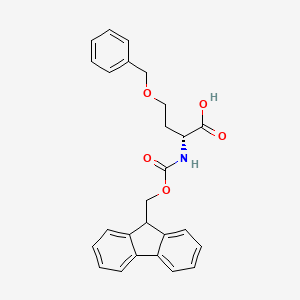

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine is a synthetic compound that belongs to the class of unnatural amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyl group attached to the D-homoserine backbone. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine typically involves the protection of the amino group of D-homoserine with the Fmoc group. This is achieved using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group of D-homoserine is then benzylated using benzyl bromide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; Pd/C and hydrogen gas for benzyl removal.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc and benzyl groups yields D-homoserine.

Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.

Aplicaciones Científicas De Investigación

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Serves as a precursor for the synthesis of peptide-based drugs.

Bioconjugation: Utilized in the preparation of bioconjugates for imaging and therapeutic purposes.

Material Science: Employed in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization . The compound does not have a direct biological target but facilitates the synthesis of peptides that can interact with various molecular targets and pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methoxy-L-phenylalanine

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butyl)-L-cysteine

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine is unique due to the presence of both Fmoc and benzyl protecting groups, which provide dual protection during peptide synthesis. This allows for selective deprotection and functionalization, making it a versatile building block in the synthesis of complex peptides and proteins .

Actividad Biológica

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-D-homoserine, commonly referred to as Fmoc-D-Hse(Bzl)-OH, is a synthetic compound classified as an unnatural amino acid. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyl moiety attached to the D-homoserine backbone, makes it a valuable building block in peptide synthesis. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25NO5 with a molecular weight of 431.48 g/mol. The compound features both Fmoc and benzyl groups, which provide dual protection during peptide synthesis, allowing for selective deprotection and further functionalization.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO5 |

| Molecular Weight | 431.48 g/mol |

| CAS Number | 1301706-79-5 |

| Appearance | White solid |

| Storage Conditions | 2-8°C |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group of D-homoserine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

- Benzylation : The hydroxyl group of D-homoserine is benzylated using benzyl bromide in the presence of sodium hydride.

- Deprotection : The Fmoc group can be removed using piperidine, while the benzyl group can be cleaved via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

This compound primarily acts as a protected amino acid in peptide synthesis. The presence of the Fmoc group prevents unwanted side reactions during synthesis, while the benzyl group allows for selective deprotection and functionalization.

Biological Activity

Research indicates that compounds like this compound exhibit various biological activities, particularly in the context of peptide synthesis and drug development. Here are some key findings:

- Peptide Synthesis : Its use in synthesizing peptides enhances stability and solubility, making it an essential component in developing therapeutic peptides.

- Antimicrobial Activity : Some derivatives of unnatural amino acids have shown antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : Certain studies indicate that modifications to amino acids can lead to inhibitors for specific enzymes, which could be beneficial in treating diseases.

Case Study 1: Antimicrobial Peptide Synthesis

A study demonstrated the synthesis of an antimicrobial peptide using this compound as a building block. The resulting peptide exhibited significant activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibitor Development

Research focused on creating enzyme inhibitors for cancer treatment utilized this compound as part of a peptide library. The modifications allowed for selective inhibition of target enzymes involved in cancer cell proliferation.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-25(29)24(14-15-31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYLJDCIQNUTTJ-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.